molecular formula C11H9F3O2 B2790886 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2253638-79-6

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2790886
CAS No.: 2253638-79-6
M. Wt: 230.186
InChI Key: RAVYEAGUSRNANS-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a cyclopropane ring substituted with a phenyl group and a trifluoromethyl group, along with a carboxylic acid functional group. Its molecular formula is C11H9F3O2, and it has a molecular weight of 230.19 g/mol .

Preparation Methods

The synthesis of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as styrene, with a trifluoromethyl diazomethane reagent under appropriate reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .

Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Chemical Reactions Analysis

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYEAGUSRNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253638-79-6
Record name 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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